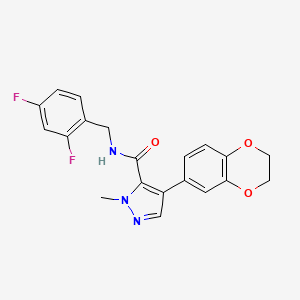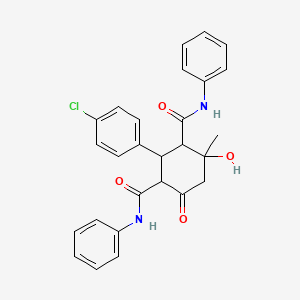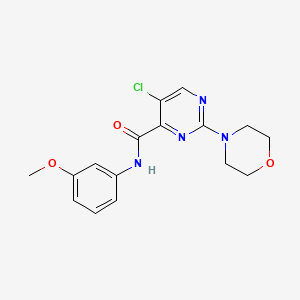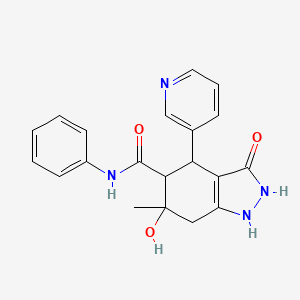![molecular formula C16H15N5O2 B11050438 1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione](/img/structure/B11050438.png)
1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of biodegradable solvents and catalysts to ensure environmentally friendly processes. For example, lactic acid can be used as a biodegradable solvent at elevated temperatures to synthesize trisubstituted imidazole compounds .
化学反応の分析
Types of Reactions
1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,3-diazole: Known for its broad range of chemical and biological properties.
1-phenyl-1H-pyrazol-3-yl: Studied for its antitumor potential.
1H-benzo[d]imidazole: Evaluated for its anticancer activity.
Uniqueness
1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
2,4,5-trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C16H15N5O2/c1-18-13-12(14(22)20(3)16(23)19(13)2)21-9-11(17-15(18)21)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
NVXATOPJEFQYLD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N3C1=NC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11050360.png)

![4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11050375.png)

![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
![3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B11050397.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050411.png)

![10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone](/img/structure/B11050419.png)

![5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11050436.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050441.png)

![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050447.png)